N-(2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
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Overview
Description
N-(2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is an organic compound that features a boronic ester group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide typically involves the reaction of 2-methyl-3-bromoaniline with bis(pinacolato)diboron under palladium-catalyzed conditions. The reaction proceeds through a Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds in organic synthesis .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The boronic ester group can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly used in cross-coupling reactions.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
N-(2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors and other bioactive compounds .
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
- N-(4-ethoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
- 1-methylpyrazole-4-boronic acid pinacol ester
Uniqueness
N-(2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is unique due to its specific structural features, such as the presence of both an acetamide and a boronic ester group. This combination of functional groups provides the compound with distinct reactivity and makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C15H22BNO3 |
---|---|
Molecular Weight |
275.15 g/mol |
IUPAC Name |
N-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C15H22BNO3/c1-10-12(8-7-9-13(10)17-11(2)18)16-19-14(3,4)15(5,6)20-16/h7-9H,1-6H3,(H,17,18) |
InChI Key |
BQXXHMDWSJYWIA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)NC(=O)C)C |
Origin of Product |
United States |
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